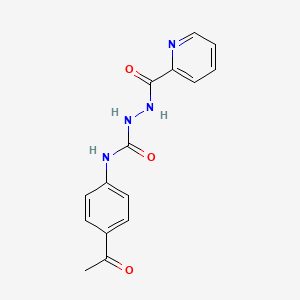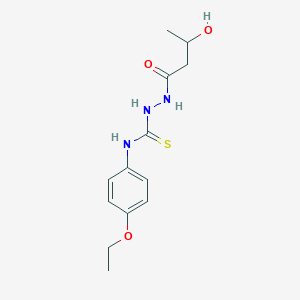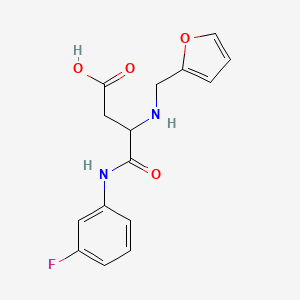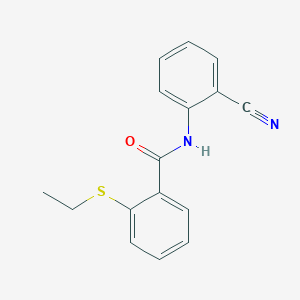![molecular formula C18H25N3O B4117733 N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4117733.png)
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea (APEU) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. APEU belongs to the class of adamantyl-containing compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood. However, it has been proposed that N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea exerts its anticancer activity through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in many types of cancer, leading to increased cell proliferation, survival, and migration. N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has been found to inhibit the phosphorylation of Akt and mTOR, which are key components of this pathway.
Biochemical and Physiological Effects
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has been found to have anti-inflammatory and neuroprotective effects. N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea is also stable and can be stored for long periods of time. However, N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for the study of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea. One area of research is the development of more water-soluble derivatives of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea, which would improve its bioavailability and efficacy. Another area of research is the investigation of the pharmacokinetics and toxicity of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea in animal models. This would provide valuable information for the development of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea as a therapeutic agent. Finally, the anticancer activity of N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea could be further explored in combination with other anticancer agents, which may enhance its efficacy.
Applications De Recherche Scientifique
N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, N-1-adamantyl-N'-[1-(4-pyridinyl)ethyl]urea has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(16-2-4-19-5-3-16)20-17(22)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,12-15H,6-11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVWZUCCVBIWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Pyridin-4-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4117662.png)

![methyl 2-({[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117676.png)

![N-[1-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B4117681.png)
![N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117685.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4117718.png)

![methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate hydrochloride](/img/structure/B4117736.png)
![ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4117743.png)

![N-(1-{4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)-2-chlorobenzamide](/img/structure/B4117759.png)